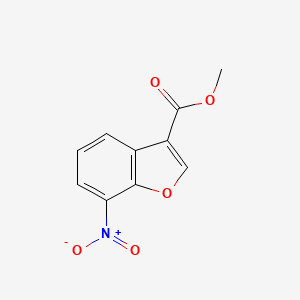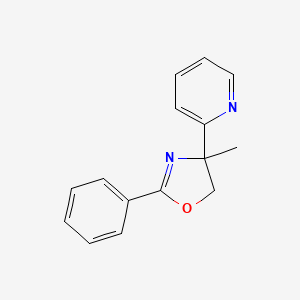![molecular formula C11H12N4O B12871167 2-ethoxy-1H-pyrazolo[1,5-a]benzimidazol-3-amine](/img/structure/B12871167.png)
2-ethoxy-1H-pyrazolo[1,5-a]benzimidazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-ethoxy-1H-pyrazolo[1,5-a]benzimidazol-3-amine is a heterocyclic compound that belongs to the class of pyrazolo[1,5-a]benzimidazoles. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound, which includes a fused pyrazole and benzimidazole ring system, makes it an interesting target for synthetic and pharmacological research.
Métodos De Preparación
The synthesis of 2-ethoxy-1H-pyrazolo[1,5-a]benzimidazol-3-amine typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the cyclization of 2-ethoxy-1H-pyrazole-3-carboxylic acid with o-phenylenediamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions to facilitate the formation of the fused ring system. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis platforms.
Análisis De Reacciones Químicas
2-ethoxy-1H-pyrazolo[1,5-a]benzimidazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups on the molecule.
Condensation: Condensation reactions with aldehydes or ketones can lead to the formation of various derivatives with extended conjugation.
Aplicaciones Científicas De Investigación
Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic systems and can be used in the development of new materials with unique properties.
Medicine: The compound has been investigated for its potential as an anticancer agent, antimicrobial agent, and enzyme inhibitor. Its unique structure allows it to interact with various biological targets, making it a valuable candidate for drug development.
Industry: The compound can be used in the development of new materials for electronic and optical applications, including organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mecanismo De Acción
The mechanism of action of 2-ethoxy-1H-pyrazolo[1,5-a]benzimidazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cancer cell proliferation. Additionally, the compound’s ability to interact with DNA and RNA can result in the inhibition of microbial growth and replication.
Comparación Con Compuestos Similares
2-ethoxy-1H-pyrazolo[1,5-a]benzimidazol-3-amine can be compared with other similar compounds, such as:
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar fused ring system and have been studied for their optical and biological properties.
Pyrazolo[3,4-d]pyrimidines: These derivatives have shown potential as CDK2 inhibitors and anticancer agents.
Pyrimido[1,2-a]benzimidazoles: These compounds have been explored for their medicinal chemistry applications, including their use as enzyme inhibitors and anticancer agents.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the ethoxy group, which can influence its chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C11H12N4O |
|---|---|
Peso molecular |
216.24 g/mol |
Nombre IUPAC |
2-ethoxy-1H-pyrazolo[1,5-a]benzimidazol-3-amine |
InChI |
InChI=1S/C11H12N4O/c1-2-16-11-9(12)10-13-7-5-3-4-6-8(7)15(10)14-11/h3-6,14H,2,12H2,1H3 |
Clave InChI |
RPHLDPMGJYTHNT-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C2=NC3=CC=CC=C3N2N1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzo[d]oxazole-2,5-dicarbaldehyde](/img/structure/B12871105.png)

![1-Methyl-5H-pyrrolo[1,2-c]imidazol-7(6H)-one](/img/structure/B12871119.png)
![5,6-Dimethyl-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridine](/img/structure/B12871127.png)




![2,5-Bis(difluoromethyl)benzo[d]oxazole](/img/structure/B12871149.png)




